molecular formula C17H13FN2O4 B2965531 Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate CAS No. 1071974-01-0

Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Cat. No.: B2965531
CAS No.: 1071974-01-0
M. Wt: 328.299
InChI Key: IYULZAQZZQQAFH-UHFFFAOYSA-N
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Description

Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate is a chemical compound with the molecular formula C17H13FN2O4 and a molecular weight of 328.3 g/mol This compound is known for its unique structural features, which include a cyano group, a fluoro-substituted aromatic ring, and a nitro group

Scientific Research Applications

Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate has several scientific research applications:

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P261;P280;P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate typically involves the reaction of benzyl bromide with 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction of Nitro Group: 2-amino-2-(4-fluoro-5-methylphenyl)acetic acid.

    Reduction of Cyano Group: 2-(4-fluoro-5-methyl-2-nitrophenyl)ethylamine.

    Substitution of Fluoro Group: 2-cyano-2-(4-aminophenyl)acetate derivatives.

Mechanism of Action

The mechanism of action of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in electron transfer reactions, while the fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-cyano-2-(4-chloro-5-methyl-2-nitrophenyl)acetate
  • Benzyl 2-cyano-2-(4-bromo-5-methyl-2-nitrophenyl)acetate
  • Benzyl 2-cyano-2-(4-iodo-5-methyl-2-nitrophenyl)acetate

Uniqueness

Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chloro, bromo, or iodo analogs.

Properties

IUPAC Name

benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O4/c1-11-7-13(16(20(22)23)8-15(11)18)14(9-19)17(21)24-10-12-5-3-2-4-6-12/h2-8,14H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYULZAQZZQQAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])C(C#N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 1,4-difluoro-2-methyl-5-nitrobenzene (1.00 g), cyanoacetic acid benzyl ester (1.01 g) and potassium carbonate (1.76 g) in N,N-dimethylformamide (20.0 mL) was stirred at 60° C. for 1 day. To this reaction mixture was added 1 mol/L hydrochloric acid (25.4 mL), and this mixture was extracted with diethyl ether. This organic layer was washed with brine, and dried over anhydrous magnesium sulfate, and filtered. The solvent was removed under reduced pressure. This residue was washed with ethanol to give the title compound (1.54 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25.4 mL
Type
reactant
Reaction Step Two

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